molecular formula C22H17N3O B2955032 N-(4-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide CAS No. 879919-40-1

N-(4-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B2955032
CAS No.: 879919-40-1
M. Wt: 339.398
InChI Key: OANMEYJWJMQNAH-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetically designed quinoline-carboxamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a quinoline core, a privileged scaffold in pharmacology, which is strategically substituted at the 2-position with a pyridinyl ring and at the 4-position with a carboxamide linkage to a p-tolyl (4-methylphenyl) group. This molecular architecture is characteristic of compounds investigated for their potential to interact with various biological targets.Quinoline-carboxamide derivatives are frequently explored for their robust biological activities, particularly in oncology. Structural analogs of this compound, such as those incorporating pyrimidine and pyridine components, have demonstrated potent anti-angiogenic properties by inhibiting the formation of new blood vessels, a critical process in tumor growth and metastasis . Furthermore, closely related molecules have shown the ability to interact with and cleave DNA, suggesting a potential mechanism for cytotoxic effects against cancer cells and establishing them as valuable tools for studying DNA-binding interactions . The presence of the carboxamide bond is a key structural feature in many successful small-molecule inhibitors, contributing to favorable binding characteristics and metabolic stability . Researchers can utilize this compound as a core chemical scaffold for structure-activity relationship (SAR) studies, lead optimization, and screening in various biochemical assays. It serves as a key intermediate for developing novel therapeutic agents targeting kinases and other enzymes. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-15-9-11-16(12-10-15)24-22(26)18-14-21(20-8-4-5-13-23-20)25-19-7-3-2-6-17(18)19/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANMEYJWJMQNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Starting Materials: 4-methylbenzoic acid, 2-aminopyridine, and 2-chloroquinoline.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and may require heating and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of materials with specific properties, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Amide Group Modifications

  • Polar Side Chains (e.g., 5a1, 5a5): Dimethylamino or morpholine substituents (logP ~2.0–2.8) improve aqueous solubility but may reduce membrane permeability compared to aromatic amides like the target compound .
  • Aromatic Amides (Target Compound, Y203-8013) : The 4-methylphenyl group (logP ~3.5) balances hydrophobicity, favoring passive diffusion across membranes. In contrast, Y203-8013’s 2-chlorophenyl substituent (logP 6.73) enhances lipophilicity but may limit solubility .

Quinoline Position 2 Modifications

  • Pyridinyl vs.
  • Heterocyclic Variations : Compounds with thiadiazole () or morpholine () substituents exhibit distinct electronic profiles, influencing charge distribution and interaction with enzymes or receptors.

Biological Activity

N-(4-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by a quinoline core fused with a pyridine ring and a carboxamide functional group. The molecular formula is C_20H_18N_3O, and its unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : Utilizing hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation.
  • Cyclization : Lewis acids are employed to catalyze the formation of six-membered heterocycles through various annulation processes.
  • Final Modifications : The introduction of the 4-methylphenyl group and the pyridine moiety is achieved through nucleophilic substitution reactions.

Anticancer Properties

This compound has shown promising anticancer activity through several mechanisms:

  • Enzyme Inhibition : The compound has been found to inhibit specific enzymes involved in cancer progression, disrupting cellular processes such as replication and transcription.
  • DNA Interaction : It can intercalate into DNA, potentially leading to apoptosis in cancer cells.

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2), with IC₅₀ values indicating potent activity .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. Its structural features allow it to interact with bacterial cell membranes and inhibit growth. Preliminary studies suggest effectiveness against strains such as Mycobacterium tuberculosis, although further investigation is warranted to fully elucidate these effects .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural components. Comparative studies with similar compounds reveal insights into SAR:

Compound NameStructural FeaturesBiological Activity
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamideContains piperidine; similar quinoline corePotential anticancer activity
N-phenyl-2-(pyridin-4-ylcarbonyl)hydrazine carboxamideHydrazine derivative; lacks quinoline coreAntimicrobial properties
Quinolinyl-pyrazolesPyrazole substituent; different nitrogen heterocyclesAntiparasitic activity

The presence of both the quinoline core and the pyridin-2-y group in this compound distinguishes it from these structural analogs, imparting unique pharmacological properties.

Case Studies

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of this compound against various cancer cell lines, demonstrating significant inhibition with IC₅₀ values lower than those of established chemotherapeutics .
  • Antimycobacterial Screening : In another investigation, this compound was tested against M. tuberculosis showing higher efficacy than standard treatments such as isoniazid, highlighting its potential as an alternative therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for N-(4-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide?

The compound can be synthesized via carbodiimide-mediated coupling reactions. A validated protocol involves:

  • Coupling agents : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF, with N-methylmorpholine (NMM) as a base.
  • Reaction conditions : Stirring at room temperature for 12–16 hours, yielding precipitates that are vacuum-filtered and dried.
  • Purification : Use reverse-phase HPLC with a Zorbax SB-C18 column and gradient elution (MeCN/H2O with 0.1% formic acid) for high-purity isolation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry and substituent positions.
  • Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ or [M−H]⁻) and fragmentation analysis.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .

Q. What are the stability considerations during storage?

  • Solvent sensitivity : Avoid prolonged storage in polar aprotic solvents (e.g., DMF) to prevent decomposition.
  • Temperature : Store at −20°C under inert atmosphere (argon/nitrogen) to minimize oxidation.
  • Light exposure : Use amber vials to protect against photodegradation .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved?

Discrepancies in bioassay results (e.g., IC₅₀ variations) may arise from:

  • Assay conditions : Compare buffer pH, incubation time, and cell lines used (e.g., HEK293 vs. HepG2).
  • Structural analogs : Test derivatives like N-(5-phenylpentyl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)quinoline-4-carboxamide to isolate substituent effects .

Q. What strategies improve metabolic stability in cytochrome P450 (CYP) studies?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP2C9 binding affinity.
  • Deuterium incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow metabolism.
  • In vitro assays : Use human liver microsomes (HLMs) with NADPH cofactors to quantify metabolic clearance rates .

Q. How is the crystal structure determined using SHELX software?

  • Data collection : Use a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 293 K.
  • Structure solution : Employ SHELXD for phase determination and SHELXL for refinement (R-factor < 0.06).
  • Validation : Check for twinning and disorder using PLATON; refine anisotropic displacement parameters for non-H atoms .

Q. What computational methods predict electronic properties and binding modes?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) with B3LYP/6-31G(d) basis sets to assess reactivity.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Q. How are structure-activity relationships (SAR) optimized for anti-tubercular activity?

  • Scaffold hopping : Replace the pyridinyl group with thiazole or benzothiazole to enhance lipophilicity (clogP analysis).
  • Hydrazine derivatives : Synthesize 2-(2-benzylidenehydrazinyl) analogs to evaluate hydrogen-bonding interactions with target enzymes .

Methodological Notes

  • Experimental design : Use factorial DOE (Design of Experiments) to optimize reaction yields and purity.
  • Data contradiction analysis : Cross-validate biological assays with orthogonal methods (e.g., SPR vs. ITC for binding affinity).

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